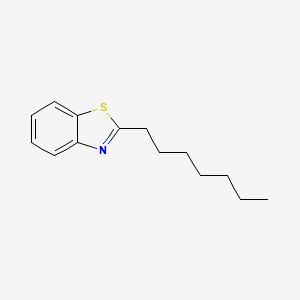

2-Heptylbenzothiazole

Description

2-Heptylbenzothiazole (C₁₃H₁₇NS) is a 2-substituted benzothiazole derivative characterized by a heptyl (C₇H₁₅) alkyl chain attached to the benzothiazole core. This compound is notable for its role as a volatile flavor component in roasted peanuts, contributing to their characteristic aroma . Structurally, the benzothiazole moiety consists of a benzene ring fused with a thiazole ring, where the sulfur and nitrogen atoms occupy positions 1 and 3, respectively. The extended heptyl chain enhances its lipophilicity, influencing its solubility and volatility.

Properties

CAS No. |

69938-51-8 |

|---|---|

Molecular Formula |

C14H19NS |

Molecular Weight |

233.37 g/mol |

IUPAC Name |

2-heptyl-1,3-benzothiazole |

InChI |

InChI=1S/C14H19NS/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |

InChI Key |

SJZWEHXSUIPACF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2S1 |

melting_point |

101 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Heptylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.

Intramolecular C–S bond coupling cyclization: This method involves the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides in the presence of a base in dioxane.

Industrial Production Methods

Industrial production of 2-Heptylbenzothiazole typically involves large-scale synthesis using efficient and economical methods. One such method includes the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-Heptylbenzothiazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazoles.

Scientific Research Applications

2-Heptylbenzothiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Used in the development of materials with specific properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 2-Heptylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 2-heptylbenzothiazole and related compounds:

Key Findings:

Alkyl Chain Impact :

- Longer alkyl chains (e.g., heptyl vs. hexyl) increase lipophilicity and volatility, making 2-heptylbenzothiazole more suited for flavor applications in lipid-rich matrices like nuts .

- Shorter chains (e.g., ethyl in 5-chloro-2-ethylbenzothiazole) enhance solubility in polar solvents, favoring pharmaceutical synthesis .

Functional Group Effects :

- Hydroxyl and Hydroxymethyl Groups : Introduce hydrogen-bonding capability, as seen in 2-hydroxybenzothiazole’s ESIPT properties, which are critical for fluorescence-based applications .

- Thiocyanate and Halogen Groups : Enhance biocidal activity. For example, 2-(thiocyanatomethylthio)benzothiazole is a broad-spectrum fungicide , while chloro substituents in 5-chloro-2-ethylbenzothiazole improve electrophilic reactivity .

Biological and Industrial Applications :

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.